

# Application Notes and Protocols for Metabolic Studies Using (+)-trans-C75

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-trans-C75

Cat. No.: B167901

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(+)-trans-C75** is a synthetic  $\alpha$ -methylene- $\gamma$ -butyrolactone that serves as a powerful tool for investigating cellular metabolism.<sup>[1]</sup> It is widely recognized as a potent, irreversible inhibitor of fatty acid synthase (FASN), the key enzyme responsible for the de novo synthesis of fatty acids.<sup>[2][3]</sup> By blocking this crucial step in lipogenesis, **(+)-trans-C75** enables detailed examination of the roles of endogenous fatty acid synthesis in a multitude of cellular processes, including energy storage, cell signaling, and membrane biogenesis.<sup>[2]</sup>

Beyond its well-characterized role as a FASN inhibitor, **(+)-trans-C75** exhibits a complex dual mechanism of action by also modulating fatty acid oxidation.<sup>[4]</sup> Evidence suggests that it can paradoxically activate Carnitine Palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme for mitochondrial fatty acid oxidation.<sup>[4][5]</sup> This dual functionality makes **(+)-trans-C75** a unique pharmacological agent to dissect the intricate interplay between anabolic and catabolic lipid metabolism.

These application notes provide a comprehensive guide to utilizing **(+)-trans-C75** in metabolic research, with a focus on both *in vitro* and *in vivo* experimental setups.

## Data Presentation

### Quantitative Data on the Effects of (+)-trans-C75

The following tables summarize the quantitative effects of **(+)-trans-C75** across various experimental models, providing a reference for designing and interpreting experiments.

Table 1: In Vitro Efficacy of **(+)-trans-C75** on Various Cell Lines

| Cell Line               | Assay Type                       | IC50 Value / Effect | Reference                               |
|-------------------------|----------------------------------|---------------------|-----------------------------------------|
| PC3 (Prostate Cancer)   | Clonogenic Assay                 | 35 $\mu$ M          | <a href="#">[2]</a>                     |
| PC3 (Prostate Cancer)   | FASN Inhibition                  | 35 $\mu$ M          | <a href="#">[6]</a>                     |
| LNCaP (Prostate Cancer) | Spheroid Growth Assay            | 50 $\mu$ M          | <a href="#">[2]</a>                     |
| A375 (Melanoma)         | FASN Inhibition                  | 32.43 $\mu$ M       | <a href="#">[2]</a> <a href="#">[7]</a> |
| MA104 (Monkey Kidney)   | Antiviral Assay (Rotavirus SA11) | ED50 = 21.2 $\mu$ M | <a href="#">[7]</a>                     |
| MA104 (Monkey Kidney)   | Cytotoxicity Assay               | TD50 = 28.5 $\mu$ M | <a href="#">[7]</a>                     |

Table 2: Effects of **(+)-trans-C75** on Fatty Acid Synthesis and Oxidation

| Cell/Tissue Model     | Treatment    | Duration      | Assay                                                        | Result                         | Reference |
|-----------------------|--------------|---------------|--------------------------------------------------------------|--------------------------------|-----------|
| HL60 (Leukemia)       | 5 µg/mL C75  | 4 hours       | [U- <sup>14</sup> C]acetate incorporation into phospholipids | 87% inhibition                 | [2][3]    |
| HL60 (Leukemia)       | 5 µg/mL C75  | 4 hours       | [U- <sup>14</sup> C]acetate incorporation into triglycerides | 89% inhibition                 | [2][3]    |
| Rodent Adipocytes     | 30 µg/mL C75 | Not Specified | Fatty Acid Oxidation                                         | 203% increase                  | [8]       |
| Rodent Adipocytes     | 40 µg/mL C75 | Not Specified | Fatty Acid Oxidation                                         | 358% increase                  | [8]       |
| Rodent Adipocytes     | 20 µg/mL C75 | Not Specified | ATP Levels                                                   | Significant increase (P=0.018) | [8]       |
| Rodent Adipocytes     | 30 µg/mL C75 | Not Specified | ATP Levels                                                   | Significant increase (P=0.002) | [8]       |
| MCF-7 (Breast Cancer) | 20 µg/mL C75 | Not Specified | CPT-1 Activity                                               | 166% of control                | [8]       |

Table 3: In Vivo Effects of (+)-trans-C75 in Mice

| Mouse Model                       | Dosage           | Effect                                                                                                                         | Reference |
|-----------------------------------|------------------|--------------------------------------------------------------------------------------------------------------------------------|-----------|
| Wild-Type and Ghrelin Receptor KO | 7.5 mg/kg (i.p.) | Dose-dependent inhibition of food intake and motor activity.                                                                   | [9]       |
| Wild-Type and Ghrelin Receptor KO | 15 mg/kg (i.p.)  | Dose-dependent inhibition of food intake and motor activity.                                                                   | [9]       |
| Wild-Type and Ghrelin Receptor KO | 30 mg/kg (i.p.)  | Dose-dependent inhibition of food intake and motor activity; 24-hour food intake reduced to $4.9 \pm 2.8\%$ of baseline in WT. | [9]       |
| Diet-Induced Obese (DIO)          | 30 mg/kg (i.p.)  | $\geq 95\%$ inhibition of food intake within 2 hours.                                                                          | [6]       |
| Diet-Induced Obese (DIO)          | Not Specified    | 50% greater weight loss and 32.9% increased energy production from fatty acid oxidation.                                       | [6]       |

## Experimental Protocols

### Protocol 1: In Vitro FASN Inhibition Assay in Cancer Cell Lines

This protocol describes a method to assess the inhibitory effect of **(+)-trans-C75** on FASN activity in cultured cancer cells by measuring the incorporation of radiolabeled acetate into lipids.

**Materials:**

- Cancer cell line of interest (e.g., PC3, A375, HL60)
- Complete cell culture medium
- **(+)-trans-C75** (dissolved in a suitable solvent, e.g., DMSO)
- [ $^{14}\text{C}$ ]acetate
- Phosphate-buffered saline (PBS)
- Lipid extraction solvent (e.g., Chloroform:Methanol, 2:1)
- Scintillation counter and vials

**Procedure:**

- Cell Seeding: Seed cells in appropriate culture plates or flasks and allow them to adhere and reach exponential growth phase. For example, seed PC3 cells at  $10^5$  cells/flask in 25 cm<sup>2</sup> flasks.[7]
- Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of **(+)-trans-C75** (e.g., 5  $\mu\text{g}/\text{mL}$ ). Include a vehicle control (solvent only).[3]
- Incubation: Incubate the cells for a predetermined period (e.g., 4 hours).[3]
- Radiolabeling: Add [ $^{14}\text{C}$ ]acetate to the culture medium and incubate for an additional period to allow for incorporation into newly synthesized lipids.
- Cell Lysis and Lipid Extraction:
  - Wash the cells with ice-cold PBS.
  - Lyse the cells and extract the lipids using a suitable solvent system.
- Quantification:

- Separate the lipid extract into different fractions (e.g., phospholipids, triglycerides, free fatty acids) using thin-layer chromatography (TLC).
- Quantify the radioactivity in each fraction using a scintillation counter.
- Data Analysis: Calculate the percentage inhibition of acetate incorporation into lipids at each C75 concentration compared to the vehicle control.

## Protocol 2: In Vivo Administration of (+)-trans-C75 in a Mouse Model of Obesity

This protocol outlines the procedure for administering **(+)-trans-C75** to diet-induced obese (DIO) mice to study its effects on body weight and metabolism.

### Materials:

- Diet-induced obese (DIO) mice
- **(+)-trans-C75**
- Vehicle for dissolution (e.g., RPMI 1640 medium)<sup>[9]</sup>
- Sterile syringes and needles for intraperitoneal (i.p.) injection
- Metabolic cages for monitoring food intake, energy expenditure, and respiratory exchange ratio (RER)

### Procedure:

- Acclimatization: Acclimate the DIO mice to the experimental conditions, including handling and single housing in metabolic cages if required.
- Compound Preparation: Dissolve **(+)-trans-C75** in the chosen vehicle to the desired concentration. Doses can range from 7.5 mg/kg to 30 mg/kg.<sup>[1][9]</sup>
- Administration: Administer the prepared C75 solution or vehicle control via intraperitoneal (i.p.) injection.<sup>[1]</sup>

- Monitoring:
  - Monitor food and water intake, body weight, and general health of the animals daily.
  - For detailed metabolic studies, place the mice in metabolic cages to measure oxygen consumption ( $VO_2$ ) and carbon dioxide production ( $VCO_2$ ) to calculate the respiratory exchange ratio (RER) and energy expenditure.[8][9]
- Data Collection and Analysis: Collect data over the desired experimental period. Analyze changes in body weight, food consumption, and metabolic parameters between the C75-treated and control groups.

## Visualizations

## Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key mechanisms of action of **(+)-trans-C75** and a typical experimental workflow for its evaluation.

[Click to download full resolution via product page](#)

Caption: Dual mechanism of action of **(+)-trans-C75**.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for studying **(+)-trans-C75**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
- 2. [benchchem.com](http://benchchem.com) [benchchem.com]
- 3. [pnas.org](http://pnas.org) [pnas.org]

- 4. Inhibition of Fatty Acid Synthase with C75 Decreases Organ Injury after Hemorrhagic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C75 activates malonyl-CoA sensitive and insensitive components of the CPT system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. C75 increases peripheral energy utilization and fatty acid oxidation in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Effects of C75, an Inhibitor of Fatty Acid Synthase, on Sleep and Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Metabolic Studies Using (+)-trans-C75]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b167901#using-trans-c75-as-a-tool-for-metabolic-studies>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)